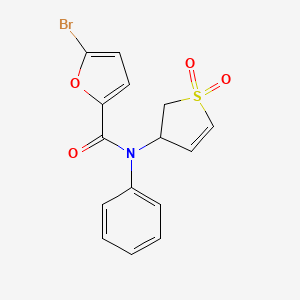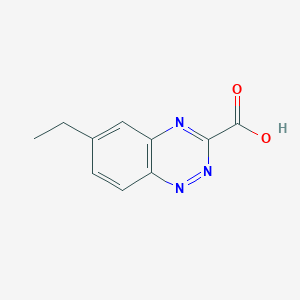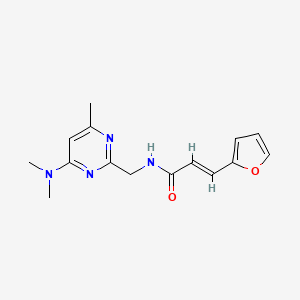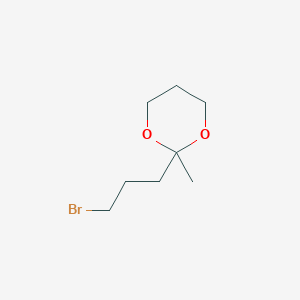
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide involves the inhibition of specific enzymes and pathways involved in cancer cell growth, inflammation, and microbial infections. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division in cancer cells. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the growth of various microbial strains, including bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide for lab experiments is its potential therapeutic properties in various applications, which can provide valuable insights into the development of new drugs. However, one limitation is the lack of information on its toxicity and safety profile, which can limit its use in clinical trials.
Future Directions
There are several future directions for the study of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and microbial infections. Another direction is to study its toxicity and safety profile to determine its suitability for clinical trials. Additionally, the development of new derivatives and analogs of this compound can provide valuable insights into its structure-activity relationship and potential therapeutic applications.
Synthesis Methods
The synthesis method of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide involves the reaction of 5-bromo-2-furancarboxylic acid with N-phenylthiourea in the presence of phosphorus oxychloride. This reaction yields the intermediate, 5-bromo-N-phenylthiourea, which is then treated with hydrogen peroxide and sulfuric acid to form the final product.
Scientific Research Applications
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and microbial infections.
properties
IUPAC Name |
5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c16-14-7-6-13(21-14)15(18)17(11-4-2-1-3-5-11)12-8-9-22(19,20)10-12/h1-9,12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHXMXLAONDSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)
![tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B2624707.png)
![4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2624709.png)







![2-[(2-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2624721.png)
![N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide](/img/structure/B2624724.png)
![Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2624726.png)
![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]propanamide](/img/structure/B2624729.png)